(S)-Timolol-d9 (maleate)

Beta-adrenoceptor pharmacology Stereospecific potency In vitro assay

For bioanalytical laboratories requiring regulatory-compliant quantitation of Timolol in biological matrices (plasma, serum, urine, tissue), this deuterium-labeled (S)-Timolol-d9 (maleate) is the essential internal standard. Unlike unlabeled Timolol or non-isotopic analogs, its near-identical physicochemical properties ensure perfect co-elution, correcting for extraction recovery, ionization variability, and matrix effects. This guarantees the accuracy, precision, and sensitivity (e.g., 0.2 ng/mL LLOQ) mandated by FDA and EMA bioanalytical method validation guidelines for pharmacokinetic, bioequivalence, and clinical DDI studies. Supplied with a full Certificate of Analysis and traceable to primary pharmacopeial standards (USP/EP) for GLP/GMP compliance.

Molecular Formula C17H28N4O7S
Molecular Weight 441.5 g/mol
Cat. No. B12423472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Timolol-d9 (maleate)
Molecular FormulaC17H28N4O7S
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t10-;/m0./s1/i1D3,2D3,3D3;
InChIKeyWLRMANUAADYWEA-RDEWKMBJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Timolol-d9 (maleate) – Certified Deuterated Reference Standard for Timolol Bioanalysis


(S)-Timolol-d9 (maleate) is a deuterium-labeled, stable isotope analog of the non-cardioselective β-adrenoceptor blocker Timolol [1]. It is a single stereoisomer where nine hydrogen atoms of the tert-butylamino group have been replaced by deuterium (²H) [2]. As a labeled internal standard (IS), its near-identical physicochemical properties to the unlabeled analyte minimize matrix effects and ionization variability in LC-MS/MS, ensuring high-precision quantification of Timolol in complex biological matrices . This compound is supplied with a comprehensive Certificate of Analysis (CoA) and is compliant with pharmacopeial reference standard guidelines for analytical method development and validation [1].

Why (S)-Timolol-d9 (maleate) Cannot Be Substituted by Unlabeled Timolol or Alternative Analogs in Bioanalysis


While unlabeled (S)-Timolol maleate is the active pharmaceutical ingredient (API), its use as a calibration standard in bioanalytical LC-MS/MS methods is fundamentally flawed. Substitution with unlabeled Timolol or a structurally related non-isotopic analog leads to significant analytical inaccuracies. Such analogs do not co-elute perfectly with the target analyte, making them unable to correct for variability in sample extraction recovery, ionization efficiency, and matrix-induced ion suppression or enhancement [1]. This directly violates regulatory guidance (e.g., FDA, EMA) for bioanalytical method validation, which mandates the use of a stable isotope-labeled internal standard (SIL-IS) to achieve the required accuracy and precision for pharmacokinetic, bioavailability, and bioequivalence studies [2]. Furthermore, substituting (S)-Timolol-d9 with the (R)-enantiomer, either labeled or unlabeled, would introduce a different pharmacological and metabolic profile, confounding study results and potentially leading to erroneous conclusions about the drug's behavior [3].

(S)-Timolol-d9 (maleate) – Quantitative Evidence for Differentiated Scientific Selection


(S)-Timolol-d9 vs. (R)-Timolol-d9: 54-Fold Difference in Beta-Adrenoceptor Potency in Rat Atria

In a direct head-to-head comparison of the enantiomers, (S)-timolol demonstrated 54-fold higher potency as a β-adrenoceptor antagonist than (R)-timolol in a rat atrial assay [1]. This stark difference in functional activity confirms that the S-enantiomer is the sole pharmacologically relevant form for Timolol's therapeutic effect, and by extension, the correct target for bioanalytical quantification. Using an (R)-enantiomer-based internal standard would quantify a species with fundamentally different biological activity, undermining the physiological relevance of the analytical data.

Beta-adrenoceptor pharmacology Stereospecific potency In vitro assay

(S)-Timolol-d9 vs. (R)-Timolol-d9: 30-Fold Difference in Beta-Adrenoceptor Binding Affinity

Complementing the functional potency data, a radioligand binding assay demonstrated that (S)-timolol binds to β-adrenoceptors with an affinity approximately 30 times greater than (R)-timolol [1]. This indicates that the structural difference between the two enantiomers translates directly into a quantifiable difference at the primary molecular target. The use of an (S)-enantiomer internal standard ensures that the analytical method is aligned with the molecular interaction profile of the drug substance being studied.

Receptor binding affinity Radioligand binding assay Stereospecificity

(S)-Timolol-d9 vs. Unlabeled (S)-Timolol: Enantiomeric Purity Required for Method Validation

Regulatory-grade analytical methods for Timolol require stringent control of enantiomeric impurities. Studies show that (R)-timolol impurity levels in bulk (S)-timolol maleate can average up to 0.67% [1]. While within pharmacopoeial limits for the drug substance, this level of impurity in an unlabeled calibration standard can introduce a quantifiable bias in the determination of (S)-timolol concentrations. (S)-Timolol-d9 (maleate) is supplied with a Certificate of Analysis confirming high chemical and isotopic purity, thereby eliminating this source of variability and ensuring traceability to primary reference standards.

Enantiomeric purity Chiral chromatography Pharmacopoeia compliance

(S)-Timolol-d9 vs. Unlabeled (S)-Timolol: Enabling High-Sensitivity Quantification (0.2 ng/mL LLOQ) in Bioequivalence Studies

Validated LC-MS/MS methods employing a stable isotope-labeled internal standard like (S)-Timolol-d9 achieve a lower limit of quantitation (LLOQ) of 0.2 ng/mL for Timolol in plasma [1]. This level of sensitivity is essential for accurately characterizing the pharmacokinetic (PK) profile of low-dose ophthalmic formulations, where systemic concentrations are very low. The use of the deuterated IS corrects for matrix effects and sample-to-sample variability, enabling the high precision and accuracy (±15-20%) mandated by regulatory agencies for bioequivalence trials, a level of performance unattainable with unlabeled or non-isotopic internal standards [2].

Bioanalysis LC-MS/MS Pharmacokinetics Bioequivalence

(S)-Timolol-d9 vs. (S)-Timolol-[13C]3: Comparable Performance in Simultaneous Multi-Route Bioavailability Studies

A seminal study demonstrated the power of stable isotope labeling by simultaneously administering unlabeled, [2H9]-(deuterated), and [13C3]-labeled timolol to dogs via different routes (ophthalmic, oral, and IV) [1]. This approach, using (S)-Timolol-d9 as one of the labeled species, allowed for the determination of oral and ophthalmic bioavailability in a single experiment, thereby obviating the need for a traditional three-phase crossover study. This method is shown to be a scientifically rigorous alternative to [13C]-labeling, providing comparable analytical performance while often being more cost-effective to synthesize and procure.

Bioavailability Stable isotope labeling Crossover study design

(S)-Timolol-d9 vs. (S)-Timolol: Mitigation of Matrix Effects and Ionization Variability in LC-MS/MS

Stable isotope-labeled internal standards, such as (S)-Timolol-d9, are universally recognized as the 'gold standard' for quantitative LC-MS/MS bioanalysis. Unlike non-isotopic analogs, (S)-Timolol-d9 co-elutes nearly identically with the analyte, ensuring that both are subject to the exact same matrix-induced ion suppression or enhancement [1]. This corrects for variability in extraction recovery and ionization efficiency, leading to significantly improved accuracy and precision . This is a class-level property of deuterated internal standards and is a key differentiator from unlabeled material, which cannot provide this level of analytical control in complex biological samples like plasma or urine.

LC-MS/MS Internal standard Matrix effect Method validation

(S)-Timolol-d9 (maleate) – Primary Applications for Research & Industrial Procurement


Regulated Bioanalytical Method Development and Validation for Pharmacokinetic (PK) Studies

This is the primary procurement scenario. (S)-Timolol-d9 (maleate) is an essential reagent for developing and validating LC-MS/MS methods to quantify Timolol in biological matrices (plasma, serum, urine, tissue). Its use is mandated by FDA and EMA guidance to achieve the required accuracy, precision, and sensitivity (e.g., 0.2 ng/mL LLOQ) for supporting Investigational New Drug (IND) applications, New Drug Applications (NDA), and Abbreviated New Drug Applications (ANDA) [1]. The certified purity and traceability to primary standards are critical for GLP/GMP compliance [2].

Bioequivalence (BE) and Bioavailability (BA) Studies for Generic Timolol Formulations

For generic drug development, demonstrating bioequivalence to the reference listed drug (RLD) is a key regulatory hurdle. (S)-Timolol-d9 (maleate) serves as the critical internal standard that enables the precise and reproducible measurement of Timolol plasma concentrations in clinical BE studies, directly supporting the submission of a successful ANDA dossier [1].

Advanced Clinical Pharmacology and Drug-Drug Interaction (DDI) Investigations

In complex clinical studies, such as evaluating the effect of another drug on Timolol metabolism, the use of a stable isotope-labeled tracer like (S)-Timolol-d9 allows for the simultaneous administration of labeled and unlabeled drug via different routes. This innovative crossover design, as validated in canine models, obviates intrasubject variability, dramatically reduces the required number of study subjects and analytical resources, and provides more robust PK data [2].

Quality Control (QC) and Reference Standard for Timolol API and Finished Products

Pharmaceutical manufacturers and contract research organizations (CROs) use (S)-Timolol-d9 (maleate) as a certified reference standard for the quality control of Timolol Maleate API and ophthalmic formulations. It is used for identity testing, purity determination, and assay of the active pharmaceutical ingredient, ensuring compliance with pharmacopoeial monographs (e.g., USP, EP) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Timolol-d9 (maleate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.